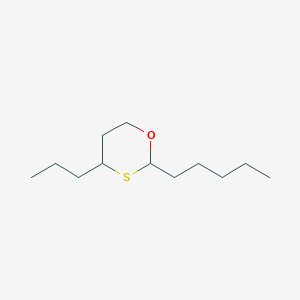

2-Pentyl-4-propyl-1,3-oxathiane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59323-81-8 |

|---|---|

Molecular Formula |

C12H24OS |

Molecular Weight |

216.39 g/mol |

IUPAC Name |

2-pentyl-4-propyl-1,3-oxathiane |

InChI |

InChI=1S/C12H24OS/c1-3-5-6-8-12-13-10-9-11(14-12)7-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

PBRQZDFWTQLQRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1OCCC(S1)CCC |

density |

0.890-0.937 |

physical_description |

Clear colourless to yellow liquid; Fruity allium aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2 Pentyl 4 Propyl 1,3 Oxathiane

Foundational Synthetic Pathways to the 1,3-Oxathiane (B1222684) Ring System

The construction of the 1,3-oxathiane core is a fundamental step in the synthesis of 2-pentyl-4-propyl-1,3-oxathiane. This is typically achieved through the reaction of a carbonyl compound with a bifunctional thiol-alcohol.

Direct Condensation Reactions of Carbonyl Compounds with γ-Thioalcohols

A primary and straightforward method for synthesizing the 1,3-oxathiane ring is the direct condensation of an aldehyde or ketone with a 3-mercaptoalkanol. In the case of this compound, this involves the reaction of hexanal (B45976) with 3-mercaptoheptan-1-ol. This acid-catalyzed reaction proceeds via the formation of a hemithioacetal followed by an intramolecular cyclization to yield the 1,3-oxathiane ring.

A general procedure for the synthesis of similar 1,3-oxathianes involves the slow addition of a 3-mercapto-1-alkanol to a mixture of an aldehyde and a catalytic amount of an acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene. google.com The reaction mixture is heated to facilitate the removal of water, which drives the equilibrium towards the formation of the oxathiane product.

Table 1: General Reaction Parameters for the Synthesis of 1,3-Oxathianes via Direct Condensation google.com

| Parameter | Condition |

| Reactants | Aldehyde (e.g., Hexanal), 3-Mercaptoalkanol (e.g., 3-Mercaptoheptan-1-ol) |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |

| Solvent | Aprotic solvent (e.g., Toluene) |

| Temperature | Reflux |

| Workup | Neutralization, extraction, and purification by distillation |

Catalytic Systems and Reaction Condition Optimization in Cycloaddition Processes

The efficiency of the condensation reaction can be significantly influenced by the choice of catalyst and reaction conditions. While traditional acid catalysts are effective, research into alternative catalytic systems aims to improve yields, reduce reaction times, and enhance selectivity. For related heterocyclic syntheses, various Lewis acids and solid acid catalysts have been explored to facilitate similar cyclization reactions under milder conditions.

The optimization of reaction conditions, such as temperature, solvent, and the method of water removal (e.g., Dean-Stark apparatus), is crucial for maximizing the yield and purity of the desired 1,3-oxathiane. The choice of solvent can also play a role in the stereochemical outcome of the reaction, particularly in the formation of cis and trans isomers.

Enantioselective and Diastereoselective Synthesis Strategies

The biological and sensory properties of this compound are dependent on its stereochemistry. Therefore, the development of synthetic methods that allow for the selective formation of specific stereoisomers is of significant interest.

Asymmetric Conjugated Addition Approaches for Chiral Precursor Synthesis

A key strategy for the enantioselective synthesis of 1,3-oxathianes involves the preparation of a chiral γ-thioalcohol precursor. This can be achieved through an asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde. nih.govscilit.com For the synthesis of the closely related (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a proline-derived organocatalyst has been successfully employed to mediate the asymmetric addition of a thiol to trans-2-hexenal. nih.govscilit.com This approach yields the chiral precursor, (R)-3-mercaptohexan-1-ol, with high enantiomeric excess. nih.govscilit.com

This methodology can be conceptually extended to the synthesis of the chiral precursor for this compound, namely (R)- or (S)-3-mercaptoheptan-1-ol, by using trans-2-heptenal (B126707) as the starting material. The subsequent cyclization of this chiral γ-thioalcohol with hexanal would then lead to the desired enantiomerically enriched this compound.

Table 2: Key Steps in the Enantioselective Synthesis of a Chiral 1,3-Oxathiane Precursor nih.govscilit.com

| Step | Description | Key Reagents |

| 1 | Asymmetric conjugate addition | α,β-Unsaturated aldehyde, Thiol, Chiral organocatalyst (e.g., proline-derived) |

| 2 | Deprotection/Cleavage | Reducing agent (e.g., Sodium naphthalenide) |

| 3 | Cyclization | Chiral γ-thioalcohol, Aldehyde, Acid catalyst |

Application of 1,3-Oxathianes as Chiral Auxiliaries in Stereoselective Transformations

In a broader context of stereoselective synthesis, the 1,3-oxathiane scaffold itself can serve as a chiral auxiliary. acs.orgwikipedia.orgresearchgate.net Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific applications of this compound as a chiral auxiliary are not widely reported, the general principle involves attaching the oxathiane to a prochiral substrate. The steric and electronic properties of the chiral oxathiane then guide the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Stereoselective Cyclization Methodologies (e.g., Photoinduced Cyclization)

Advanced cyclization methodologies can also be employed to control the stereochemistry of the 1,3-oxathiane ring formation. While not specifically detailed for this compound, photoinduced cyclization reactions represent a modern approach to forming heterocyclic rings. nih.gov These reactions often proceed through radical intermediates and can offer unique selectivity profiles compared to traditional thermal methods. The stereochemical outcome of such cyclizations can be influenced by the geometry of the starting materials and the reaction conditions.

Derivatization and Functionalization of the 1,3-Oxathiane Core

The chemical reactivity of the 1,3-oxathiane ring allows for various transformations. The presence of a sulfur atom provides a handle for selective oxidation, while the carbon atoms of the ring can be targeted for the introduction of new functional groups, thereby altering the molecule's properties.

Oxidation Reactions Leading to 1,3-Oxathiane Sulfoxides and Sulfones

The sulfur atom in the 1,3-oxathiane ring of this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. These oxidation products are of interest as they can modulate the sensory properties of the parent compound and can also serve as intermediates for further synthetic transformations. The oxidation of sulfides is a well-established and important reaction in organic synthesis. researchgate.net

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones. The chemoselectivity of these reactions, affording either the sulfoxide (B87167) or the sulfone, is highly dependent on the choice of the oxidant and the reaction conditions. For instance, milder oxidizing agents or stoichiometric control often favor the formation of sulfoxides, while stronger oxidants or an excess of the reagent typically lead to the corresponding sulfones. organic-chemistry.org

Commonly used reagents for the oxidation of sulfides include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). rsc.org The selective oxidation of various sulfides to sulfoxides has been achieved using H₂O₂ in the presence of catalysts or under specific solvent systems. organic-chemistry.org For example, a catalyst-free approach using Oxone has been reported where the choice of solvent dictates the outcome, with ethanol (B145695) favoring sulfoxide formation and water promoting sulfone synthesis. rsc.org

The application of these general methodologies to this compound is expected to yield the corresponding sulfoxide and sulfone derivatives. The stereochemistry of the resulting sulfoxide is an important consideration, as the sulfur atom becomes a chiral center upon oxidation.

Table 1: Reagents for the Oxidation of this compound

| Reagent | Expected Major Product | Notes |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | This compound S-oxide (Sulfoxide) | Reaction conditions can be tuned for selectivity. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | This compound S-oxide (Sulfoxide) | A common and effective reagent for this transformation. |

| meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | This compound S,S-dioxide (Sulfone) | Excess reagent drives the oxidation to the sulfone. organic-chemistry.org |

| Oxone in Ethanol | This compound S-oxide (Sulfoxide) | Solvent choice can direct the selectivity of the oxidation. rsc.org |

| Oxone in Water | This compound S,S-dioxide (Sulfone) | A greener solvent option for the synthesis of the sulfone. rsc.org |

Regioselective Introduction of Additional Substituents

The regioselective functionalization of the 1,3-oxathiane core, beyond the existing substituents at positions 2 and 4, presents a synthetic challenge and an opportunity to create a diverse range of derivatives. While specific studies on the regioselective substitution of this compound are not extensively documented, established principles of heterocyclic chemistry can be applied to predict potential reaction pathways.

One of the most common methods for the functionalization of related 1,3-dithianes is the deprotonation at the C2 position using a strong base, such as n-butyllithium, to form a stabilized carbanion. This C2-lithio derivative can then react with a variety of electrophiles to introduce new substituents. Given the structural similarity, it is plausible that a similar approach could be applied to this compound. However, the presence of the oxygen atom in the 1,3-oxathiane ring may influence the stability and reactivity of the C2-anion compared to its dithiane counterpart.

Furthermore, functionalization at other positions of the 1,3-oxathiane ring, such as C5 and C6, would likely require more complex multi-step synthetic sequences. These could involve ring-opening reactions followed by functional group manipulations and subsequent ring-closure to form a more highly substituted 1,3-oxathiane. The development of catalytic methods for the direct C-H activation and functionalization of the 1,3-oxathiane ring would represent a significant advancement in this area.

Table 2: Potential Methodologies for Regioselective Functionalization

| Position | Proposed Methodology | Required Reagents | Potential Electrophiles |

| C2 | Deprotonation followed by electrophilic quench | Strong base (e.g., n-BuLi) | Alkyl halides, aldehydes, ketones, CO₂ |

| C5/C6 | Multi-step sequence involving ring modification | Not directly applicable | N/A |

Stereochemical Analysis and Conformational Dynamics of 2 Pentyl 4 Propyl 1,3 Oxathiane

Configurational Isomerism and Stereoisomeric Elucidation

The arrangement of atoms in 2-Pentyl-4-propyl-1,3-oxathiane gives rise to multiple stereoisomers. The elucidation of these isomers involves a detailed analysis of both geometric and chiral features within the molecule.

Geometric Isomerism (Z/E) of the Pentenyl Side Chain

Geometric isomerism, also known as cis-trans or (Z/E) isomerism, occurs in molecules with a rigid structure, such as a carbon-carbon double bond, that restricts free rotation. siue.edulibretexts.org This type of isomerism is determined by the spatial arrangement of substituents attached to the double bond. siue.edudalalinstitute.com For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. libretexts.org The Cahn-Ingold-Prelog priority rules are used to assign (E) or (Z) configurations to tri- and tetrasubstituted alkenes. dalalinstitute.comyoutube.com

While the specified compound is 2-pentyl -4-propyl-1,3-oxathiane, which has a saturated pentyl group, a hypothetical analogue with a pentenyl side chain (e.g., 2-(pent-2-enyl)-4-propyl-1,3-oxathiane) would exhibit geometric isomerism. The double bond within the pentenyl chain would lead to (E) and (Z) isomers, adding another layer of stereochemical complexity to the molecule. However, for the named saturated compound, this type of isomerism in the side chain is not present.

Chiral Centers within the 1,3-Oxathiane (B1222684) Ring and Alkyl Substituents

Chirality is a key feature of this compound, arising from the presence of asymmetric carbon atoms (chiral centers). A carbon atom is chiral if it is bonded to four different substituents. siue.edu

In the 1,3-oxathiane ring of this molecule, two chiral centers are present:

C2: This carbon is bonded to a hydrogen atom, the pentyl group, the oxygen atom (O1), and the sulfur atom (via C6). Since the paths around the ring are different (-O-C4- and -S-C6-), all four groups are unique.

C4: This carbon is attached to a hydrogen atom, the propyl group, the oxygen atom (O1), and the rest of the ring (C5).

The presence of these two chiral centers means that the molecule can exist as multiple stereoisomers. Specifically, with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. For this compound, this would result in a maximum of 2² = 4 stereoisomers.

Diastereomeric Considerations in Substituted Oxathianes

With two chiral centers at C2 and C4, this compound exists as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org These diastereomers are typically designated as cis and trans.

cis-isomer: The pentyl group at C2 and the propyl group at C4 are on the same side of the ring's plane.

trans-isomer: The pentyl group at C2 and the propyl group at C4 are on opposite sides of the ring's plane.

Each of these diastereomers (cis and trans) has a non-superimposable mirror image, its enantiomer. For example, research on the related compound (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a component of passion fruit aroma, highlights the importance of controlling stereochemistry during synthesis to obtain the desired isomer. nih.gov The synthesis of such compounds often involves stereochemically controlled reactions to produce single diastereoisomers. rsc.org The relationship between the various stereoisomers of a disubstituted cyclohexane (B81311), a related six-membered ring system, illustrates the concepts of enantiomers and diastereomers clearly. libretexts.org For instance, in 1,2- and 1,3-disubstituted cyclohexanes, the cis isomer is a diastereomer of the trans isomers, and the two trans isomers ((R,R) and (S,S)) are enantiomers of each other. libretexts.org

Conformational Analysis of the Six-Membered 1,3-Oxathiane Ring

The 1,3-oxathiane ring is not planar and adopts various three-dimensional shapes, or conformations, to minimize steric and torsional strain.

Predominance of Chair Conformation and Specific Distortions Due to Heteroatoms

Like cyclohexane, the six-membered 1,3-oxathiane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes angle and torsional strain. researchgate.netegyankosh.ac.in However, the presence of the oxygen and sulfur heteroatoms introduces distortions compared to the perfect chair of cyclohexane.

The different bond lengths and angles associated with the C-O and C-S bonds cause the ring to flatten at the thioether (S) part. researchgate.net Specifically, the C-S bond (approx. 1.81-1.79 Å) is significantly longer than the C-O bond (approx. 1.43-1.38 Å) and the C-C bond. researchgate.net This increased bond length in the thioether portion leads to a greater conformational flexibility in 1,3-oxathiane compared to its analogue, 1,3-dioxane (B1201747). researchgate.net Quantum-chemical simulations have shown that the interconversion between chair conformers can proceed through various flexible forms, including twist and boat conformations, although the chair form remains the lowest in energy. researchgate.net

Conformational Energies of Axial and Equatorial Alkyl Substituents

In the chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative stability of a conformer is highly dependent on the position of its substituents.

Generally, substituents prefer the equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. siue.edulibretexts.org This preference is quantified by the conformational energy or "A-value," which is the energy difference between the axial and equatorial conformers. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. libretexts.org

For 2,4-disubstituted 1,3-oxathianes, the most stable conformation will have the bulky pentyl and propyl groups in equatorial positions.

In the cis-isomer , the most stable chair conformation places both the C2-pentyl and C4-propyl groups in equatorial positions (e,e). The alternative ring-flipped conformer, with both groups in axial positions (a,a), would be significantly destabilized by 1,3-diaxial interactions and is therefore much less populated.

In the trans-isomer , one group must be axial and the other equatorial (a,e or e,a) in any chair conformation. The two ring-flipped conformers will have different energies. The conformer that places the larger pentyl group in the equatorial position and the smaller propyl group in the axial position would be more stable than the one with the pentyl group axial.

The energetic cost of placing alkyl groups in axial positions in cyclohexane derivatives is well-documented and provides a useful reference for understanding the behavior of substituted oxathianes.

Table 1: Conformational Energy (A-Values) for Substituents on a Cyclohexane Ring Note: These values are for cyclohexane and serve as an approximation for the behavior in a 1,3-oxathiane ring. The actual values in the oxathiane system will be different due to the presence of heteroatoms.

| Substituent | A-Value (kJ/mol) | Favored Position |

| -CH₃ (Methyl) | 7.6 | Equatorial |

| -CH₂CH₃ (Ethyl) | 7.9 | Equatorial |

| -CH(CH₃)₂ (Isopropyl) | 9.2 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | >20 | Strongly Equatorial |

Data sourced from studies on substituted cyclohexanes. libretexts.org

This table illustrates the increasing steric demand and thus the increasing preference for the equatorial position as the size of the alkyl group grows. For this compound, both substituents would have a strong preference for the equatorial position to minimize steric strain.

It appears there may be a discrepancy in the chemical compound name provided. Our search for "this compound" did not yield specific scientific literature for this exact structure. However, extensive research exists for the closely related compound, "2-Methyl-4-propyl-1,3-oxathiane ," which is a well-documented aroma and flavor compound. sigmaaldrich.comsigmaaldrich.comnih.govchemicalbook.comperfumerflavorist.com

To ensure the scientific accuracy and relevance of the article, could you please confirm whether the intended compound of interest is indeed This compound or if it should be 2-Methyl-4-propyl-1,3-oxathiane ?

Providing this clarification will allow us to proceed with generating a thorough and accurate article based on the available scientific data, strictly adhering to your specified outline.

Reactivity Profiles and Applications in Advanced Organic Synthesis

Role of 2-Pentyl-4-propyl-1,3-oxathiane as a Synthetic Building Block and Intermediate

The primary role of the 1,3-oxathiane (B1222684) moiety in synthesis is as a masked carbonyl group. The formation of this compound itself involves the acid-catalyzed condensation of an aldehyde (hexanal) with 3-mercaptopropan-1-ol, effectively protecting the aldehyde functionality. semanticscholar.org This protection strategy is foundational, but the true synthetic utility emerges from the concept of "umpolung," or the reversal of polarity. acs.org

Normally, the carbonyl carbon of an aldehyde is an electrophile. However, once converted to a 1,3-oxathiane, the C2 carbon (the acetalic carbon) can be deprotonated to become a potent nucleophile. acs.org This transformation allows this compound to serve as a synthetic equivalent of an acyl anion, a powerful tool for carbon-carbon bond formation. acs.org Its derivatives can be used as key intermediates to introduce an acyl group (in this case, a hexanoyl group) into a target molecule through reactions that would be impossible with the parent aldehyde.

Chemical Transformations Involving the 1,3-Oxathiane Ring System

The 1,3-oxathiane ring is not merely a passive protecting group; it is an active participant in a variety of chemical transformations that allow for further molecular elaboration. These reactions can target the acetalic carbon, the sulfur atom, or the ring system as a whole.

The hydrogen atom at the C2 position of the 1,3-oxathiane ring is significantly more acidic than a standard methylene (B1212753) proton due to the stabilizing influence of the adjacent oxygen and sulfur atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi), readily removes this proton to generate a C2-lithiated carbanion. acs.org This nucleophilic species, 2-lithio-1,3-oxathiane, can react with a wide array of electrophiles. acs.org

Table 1: Representative Nucleophilic Reactions at C2 of Lithiated Oxathiane Derivatives

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide | 2-Alkyl-1,3-oxathiane |

| Carbonyl Compound | Benzaldehyde | α-Hydroxyketone (after hydrolysis) |

| Nitrile | Cyanobenzene | Acyl Thioacetal |

| Silyl Halide | Trimethylsilyl Chloride | 2-Silyl-1,3-oxathiane |

This table illustrates the general reactivity of C2-lithiated oxathianes with various classes of electrophiles. acs.orgrsc.org

Beyond hydrolysis to unmask the carbonyl, the sulfur atom enables other key transformations, particularly cleavage of the carbon-sulfur bond. This can be achieved through both reductive and oxidative pathways. organic-chemistry.orgresearchgate.net

Reductive cleavage, often accomplished with reagents like Raney nickel or other reducing systems, results in the complete removal of the sulfur atom and cleavage of the C-S bond, typically leading to an ether or alcohol, depending on the specific substrate and reaction conditions. This desulfurization provides an entry into different classes of compounds from the same oxathiane intermediate.

Alternatively, oxidative cleavage of C–S bonds can be performed using various oxidants. researchgate.netnih.gov These methods can lead to the formation of sulfoxides or sulfones, which can then undergo further reactions, or can directly lead to ring-opened products. The choice of reagent allows for controlled manipulation of the organosulfur compound, expanding its synthetic potential beyond simple carbonyl protection. nih.govrsc.org

Mechanistic Investigations of Complex Synthetic Processes

The unique electronic nature of the 1,3-oxathiane ring allows it to participate in more complex and elegant reaction cascades, which are subjects of mechanistic investigation.

Derivatives of 1,3-oxathianes are potential substrates for sophisticated tandem reactions. One such sequence involves a ontosight.aiorganic-chemistry.org-hydride shift followed by a 6π-electrocyclization. Research on analogous systems, such as N-aryl ketenimines bearing 1,3-dioxane (B1201747) or 1,3-dithiane (B146892) substituents, has shown that the acetalic hydrogens can participate in a thermal ontosight.aiorganic-chemistry.org-hydride shift to the ketenimine carbon. zendy.io This generates a reactive intermediate that immediately undergoes a 6π-electrocyclic ring closure to form complex heterocyclic products like quinolines. zendy.io

DFT calculations have confirmed that the ability to promote the hydride shift is dependent on the nature of the acetal, with five-membered rings being more effective than six-membered rings. zendy.io By extension, an appropriately substituted derivative of this compound could be designed to undergo such a tandem reaction, providing a powerful method for the rapid construction of complex, fused ring systems.

The generation of a carbanion at the C2 position is a cornerstone of oxathiane chemistry. acs.org A carbanion is an anion where a carbon atom bears the negative charge and possesses an unshared pair of electrons. libretexts.org In the case of a 2-lithio-1,3-oxathiane, the negative charge is localized in an sp³-hybridized orbital on the carbon, resulting in a trigonal pyramidal geometry. wikipedia.orgsiue.edu

The stability of this carbanion is enhanced by the adjacent sulfur and oxygen atoms through inductive effects. libretexts.org This stabilization facilitates its formation and allows it to act as a potent nucleophile, reacting efficiently with a wide range of electrophiles including alkyl halides, carbonyl compounds, imines, and epoxides. organic-chemistry.orgwikipedia.org This reactivity provides a robust and versatile method for C-C bond formation in organic synthesis, transforming an electrophilic aldehyde precursor into a powerful nucleophilic building block. acs.org

Development of Novel Chiral Reagents and Auxiliaries Based on 1,3-Oxathianes

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

There is no available research data on the use of this compound as a chiral auxiliary for asymmetric induction in carbon-carbon bond-forming reactions.

Enantioselective Synthesis of Complex Organic Molecules

There is no available research data detailing the application of this compound in the enantioselective synthesis of complex organic molecules.

Computational Chemistry and Theoretical Insights into 2 Pentyl 4 Propyl 1,3 Oxathiane

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 2-Pentyl-4-propyl-1,3-oxathiane, these methods provide a fundamental understanding of its three-dimensional structure and the distribution of electrons within the molecule.

Determining the ground state geometry of this compound is the first step in its computational analysis. Both ab initio and Density Functional Theory (DFT) methods are employed for this purpose. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes electron density as the fundamental property to calculate the system's energy and is known for its balance of accuracy and computational cost.

For a molecule like this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, are well-suited for geometry optimization. nih.govresearchgate.net These calculations would typically be performed with a basis set such as 6-31G(d) or larger to accurately describe the electronic environment around the sulfur and oxygen atoms. The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

The resulting optimized structure would reveal key geometric parameters. For the 1,3-oxathiane (B1222684) ring, a chair conformation is generally the most stable. researchgate.net The large pentyl group at the C2 position and the propyl group at the C4 position will have preferred orientations to minimize steric hindrance. It is expected that the lowest energy conformer will have both the 2-pentyl and 4-propyl substituents in equatorial positions to alleviate 1,3-diaxial interactions. However, the presence of heteroatoms introduces complex stereoelectronic effects that can influence this preference.

Below is a representative data table of calculated geometric parameters for the parent 1,3-oxathiane ring in its chair conformation, which serves as a foundational model for understanding the substituted derivative. The bond lengths and angles in this compound are expected to show slight deviations due to the electronic and steric influence of the alkyl substituents.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C2-O1 | 1.42 Å |

| C6-O1 | 1.43 Å | |

| C2-S3 | 1.85 Å | |

| C4-S3 | 1.83 Å | |

| Bond Angle | ∠C6-O1-C2 | 113.5° |

| ∠O1-C2-S3 | 112.1° | |

| ∠C2-S3-C4 | 98.5° | |

| Dihedral Angle | ∠O1-C2-S3-C4 | -62.5° |

| ∠C6-O1-C2-S3 | 60.1° |

Data is hypothetical and based on typical values for 1,3-oxathiane systems.

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate the calculated structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is of particular interest.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. acs.orgnih.govmdpi.com The chemical shifts of the protons and carbons in the oxathiane ring are sensitive to their orientation (axial or equatorial) and to the presence of the oxygen and sulfur atoms. For instance, protons in an axial position on the ring typically resonate at a different frequency than their equatorial counterparts. The substituents' chemical shifts would also be predicted, aiding in the complete assignment of an experimental spectrum.

Frequency calculations not only confirm that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide the vibrational modes of the molecule. These can be correlated with the peaks in an experimental IR spectrum. Key vibrational modes for this compound would include C-O and C-S stretching frequencies within the ring, as well as the various C-H stretching and bending modes of the alkyl chains.

Conformational analysis of this compound involves identifying all possible low-energy conformers and determining their relative stabilities. researchgate.net This is achieved by systematically rotating the rotatable bonds, including those of the pentyl and propyl groups, and performing geometry optimizations for each starting conformation. The relative energies of the resulting conformers indicate their population at a given temperature. For this molecule, the primary conformational question is the axial versus equatorial placement of the two alkyl groups on the chair-like ring.

A hypothetical table of predicted NMR chemical shifts for the ring protons of the most stable diequatorial conformer is presented below.

| Proton | Position | Predicted 1H Chemical Shift (δ, ppm) |

| H-2 | Axial | 4.85 |

| H-4 | Axial | 3.10 |

| H-5 | Axial | 1.75 |

| H-5 | Equatorial | 2.15 |

| H-6 | Axial | 3.80 |

| H-6 | Equatorial | 4.20 |

Data is hypothetical and based on typical values for substituted 1,3-oxathiane systems. Actual values would depend on the specific computational method and solvent model used. openstax.orglibretexts.org

Thermochemical Analysis of 1,3-Oxathiane Derivatives and Analogues

The thermochemical properties of a molecule, such as its enthalpy of formation, provide crucial information about its stability and the energetics of reactions in which it participates.

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. This value can be calculated for this compound using high-level ab initio or composite computational methods. These calculations are often performed for the gas phase and can be adjusted to the condensed phase by considering the enthalpy of vaporization or sublimation.

Calculating accurate enthalpies of formation often requires more computationally intensive methods than geometry optimization, such as G3 or G4 theory, or carefully designed isodesmic reactions. nih.govnih.govresearchgate.net An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For this compound, one could devise an isodesmic reaction involving the parent 1,3-oxathiane and simple alkanes to calculate its enthalpy of formation.

The enthalpy of formation will vary between the different stereoisomers (cis and trans) and conformers of the molecule, with the most stable isomer having the most negative (or least positive) enthalpy of formation.

A table of representative enthalpies of formation for related cyclic ethers and sulfides is provided to give context to the expected values for this compound.

| Compound | Formula | Gas Phase ΔHf° (kJ/mol) |

| Tetrahydrofuran | C4H8O | -184.1 |

| Tetrahydrothiophene | C4H8S | -49.8 |

| 1,3-Dioxane (B1201747) | C4H8O2 | -356.5 |

| 1,3-Oxathiane | C4H8OS | -195.2 (estimated) |

| 2-Methyl-1,3-dioxane | C5H10O2 | -398.7 |

Data is a mix of experimental and estimated values for comparison.

The 1,3-oxathiane ring is a fascinating system for studying stereoelectronic interactions, which are interactions between electron orbitals that depend on the spatial arrangement of atoms. These interactions can have a profound impact on the molecule's conformation and stability.

One of the most important stereoelectronic effects in this system is the anomeric effect. This effect generally describes the preference for an electronegative substituent at the anomeric carbon (C2) to be in an axial position. In 1,3-oxathiane, there are interactions between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals (σ) of adjacent bonds. For example, a lone pair on the oxygen atom can donate electron density into the σ orbital of the C2-S3 bond (an nO → σC-S interaction). acs.org Similarly, a lone pair on the sulfur can interact with the σ orbital of the C2-O1 bond (an nS → σ*C-O interaction).

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these stereoelectronic interactions. iau.ir It calculates the stabilization energies (E(2)) associated with the delocalization of electrons from a donor orbital to an acceptor orbital. By analyzing the NBO output for different conformers of this compound, one can determine the specific hyperconjugative interactions that contribute to their relative stabilities.

A representative table of NBO analysis results for the parent 1,3-oxathiane is shown below, illustrating the key stereoelectronic interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |

| n(O) | σ(C2-S3) | 2.5 |

| n(O) | σ(C6-H) | 1.8 |

| n(S) | σ(C2-O1) | 1.2 |

| n(S) | σ(C4-H) | 2.1 |

| σ(C5-Heq) | σ*(C4-S3) | 3.1 |

Data is hypothetical and based on typical values for 1,3-oxathiane systems from NBO analysis. acs.org

Mechanistic Modeling of Reaction Pathways and Selectivity

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and understanding the origins of reaction selectivity. For this compound, mechanistic modeling can provide insights into its formation.

The synthesis of 1,3-oxathianes typically involves the acid-catalyzed reaction of a mercaptoalkanol with an aldehyde or ketone. In the case of this compound, a plausible synthetic route is the reaction of 3-mercaptopropan-1-ol with hexanal (B45976), where the propyl group would need to be introduced in a separate step or by starting with a substituted mercaptoalkanol. A more direct synthesis would involve the reaction of 3-mercaptohexan-1-ol with acetaldehyde (B116499), followed by alkylation, or more likely, the reaction of 1-mercaptopentan-2-ol with propionaldehyde. A common laboratory synthesis involves the reaction of an aldehyde (hexanal) with a mercaptoalcohol (like 3-mercaptopropanol) in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the ground state structures and energies of the reactants and products.

Transition State Searching: Locating the transition state structure for the key bond-forming steps, such as the nucleophilic attack of the thiol on the protonated aldehyde and the subsequent intramolecular cyclization.

Reaction Pathway Analysis: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products.

These calculations would provide the activation energies for the different steps of the reaction, allowing for a determination of the rate-limiting step. Furthermore, by modeling the formation of different stereoisomers (e.g., cis vs. trans), the calculations can predict the thermodynamic and kinetic factors that govern the stereoselectivity of the synthesis. For instance, the relative energies of the transition states leading to the cis and trans isomers can explain why one might be formed preferentially. mdpi.comresearchgate.net

Transition State Characterization for Stereoselective Processes

The stereochemistry of 1,3-oxathiane derivatives is a subject of significant interest, as these compounds are often used as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net The spatial arrangement of the pentyl and propyl substituents on the 1,3-oxathiane ring dictates the stereochemical outcome of reactions involving this molecule. Computational methods are crucial for understanding the conformational preferences and the transition states of reactions leading to specific stereoisomers.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to model the potential energy surface of the 1,3-oxathiane ring. researchgate.net For substituted 1,3-oxathianes, the chair conformation is generally the most stable, with bulky substituents like the pentyl and propyl groups preferentially occupying equatorial positions to minimize steric hindrance. researchgate.netacs.org

In stereoselective reactions, the formation of one stereoisomer over another is determined by the relative energy of the transition states leading to each product. A lower energy transition state corresponds to a faster reaction rate and, therefore, a more abundant product. Computational chemists can locate these transition state structures, which represent the highest energy point along a reaction coordinate. youtube.com The geometry of the transition state reveals the key interactions that favor one stereochemical pathway. For instance, in the formation of this compound, the approach of the reagents to form the cis or trans isomer will proceed through distinct transition states. By calculating the energies of these transition states, the diastereomeric ratio of the product can be predicted.

While specific transition state energy data for the synthesis of this compound is not documented in the searched literature, studies on similar systems, such as the synthesis of 1,4-oxathiin (B13834599) S,S-dioxides, demonstrate how DFT calculations can elucidate the origins of stereoselectivity. mdpi.comresearchgate.net In such studies, the transition states for the formation of different stereoisomers are located, and their energies are compared to explain the experimentally observed product distribution. mdpi.comresearchgate.net

Quantitative Kinetic and Thermodynamic Assessments of Reaction Mechanisms

Beyond identifying the preferred stereochemical pathways, computational chemistry provides quantitative data on the kinetics and thermodynamics of reaction mechanisms. This includes calculating activation energies, reaction enthalpies, and Gibbs free energies, which are essential for a comprehensive understanding of a chemical process.

For a reaction involving this compound, such as its formation from a γ-thioalcohol and an aldehyde, computational models can map out the entire reaction mechanism step-by-step. semanticscholar.org This involves identifying all intermediates and transition states connecting them. By calculating the energy of each species along the reaction coordinate, an energy profile for the reaction can be constructed.

A representative example of the type of quantitative data that can be obtained from such computational studies is shown in the table below, which is modeled after DFT calculations on the cyclization step in the synthesis of a related heterocyclic system. mdpi.com These calculations typically involve optimizing the geometries of reactants, products, and transition states and then performing frequency calculations to obtain thermodynamic data.

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Reactants | 0.00 | 0.00 | 0.00 | - |

| Transition State (TS1) | +15.2 | +14.8 | +16.5 | 15.2 |

| Intermediate | -5.7 | -5.4 | -4.9 | - |

| Transition State (TS2) | +8.9 | +8.5 | +9.8 | 14.6 (from Intermediate) |

| Products | -12.3 | -12.0 | -11.5 | - |

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the intended reactants and products, providing further confidence in the proposed mechanism. mdpi.com While the specific values in the table are illustrative, they represent the kind of detailed quantitative insight that modern computational chemistry can provide for the reactions of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants for 2-Pentyl-4-propyl-1,3-oxathiane, are not currently available in the surveyed literature.

Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural and stereochemical analysis of this compound has not been found.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Weight Confirmation

While the molecular weight of this compound can be calculated from its chemical formula (C₁₂H₂₄OS), specific mass spectrometry data, including fragmentation patterns from techniques like Gas Chromatography-Mass Spectrometry (GC-MS), are not publicly available. A JECFA report mentions that NMR, IR, and MS were used for identification, but the actual spectra are not provided. fao.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Similarly, detailed experimental Infrared (IR) and Raman spectroscopic data, which would provide insights into the functional groups and conformational structure of this compound, could not be located in the public domain. The aforementioned JECFA report noted the use of IR in identification without presenting the spectrum. fao.org

Equilibria and Tautomeric Phenomena in 1,3 Oxathianes

Ring-Chain Tautomerism Dynamics in 1,3-Oxathiane (B1222684) Derivatives

Ring-chain tautomerism is a form of isomerism where molecules can exist in a dynamic equilibrium between an open-chain structure and a cyclic (ring) structure. nih.gov This process involves the intramolecular movement of a proton and the formation or cleavage of a covalent bond. For 1,3-oxathiane derivatives, the equilibrium exists between the cyclic hemi-thioacetal form (the 1,3-oxathiane ring) and its corresponding open-chain hydroxy-thioether form.

Specifically for 2-pentyl-4-propyl-1,3-oxathiane, the ring-chain tautomeric equilibrium can be depicted as follows:

Figure 1: Ring-Chain Equilibrium of this compound

Q & A

Q. What are the recommended methodologies for synthesizing 2-Pentyl-4-propyl-1,3-oxathiane with high purity?

Synthesis of this oxathiane derivative typically involves cyclocondensation reactions between thiols and carbonyl precursors under controlled acidic or basic conditions. Key steps include:

- Reagent Selection : Use of 3-mercapto-1-pentanol and 4-oxoheptane in the presence of catalytic sulfuric acid for cyclization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product, followed by characterization via NMR and mass spectrometry to confirm purity (>95%) .

- Safety Protocols : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the thiol precursor during synthesis .

Q. How can analytical techniques resolve ambiguities in structural confirmation of this compound?

Advanced spectroscopic methods are critical:

- NMR Analysis : Compare experimental and NMR shifts with computational predictions (e.g., DFT-based simulations) to verify stereochemistry and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric structures by matching exact mass-to-charge ratios with theoretical values (e.g., CHOS requires m/z 202.1392) .

- Infrared Spectroscopy : Confirm the presence of the oxathiane ring via characteristic C-O-C (1120 cm) and C-S-C (680 cm) stretching vibrations .

Q. What IUPAC nomenclature rules govern the systematic naming of this compound?

The naming adheres to the PIN (Preferred IUPAC Name) system:

- Ring Identification : Prioritize the oxathiane heterocycle (oxygen and sulfur as heteroatoms) over substituents.

- Locant Assignment : Number the ring to give the lowest possible locants to substituents (pentyl at position 2, propyl at position 4) .

- Substituent Order : Alphabetical precedence (oxa- before thia- in parent name) ensures compliance with seniority rules .

Advanced Research Questions

Q. How does the reactivity of this compound vary under oxidative vs. reductive conditions?

Experimental design should focus on:

- Oxidative Stability : Expose the compound to O or HO and monitor ring-opening reactions via GC-MS. Sulfur oxidation to sulfoxide/sulfone derivatives is expected .

- Reductive Pathways : Use NaBH or LiAlH to probe hydrogenolysis of the C-S bond, with product analysis by NMR to track thiol generation .

- Surface Interactions : Adsorption studies on silica or indoor surfaces (e.g., using microspectroscopic imaging) can reveal stability in environmental matrices .

Q. How should researchers address contradictory data on the compound’s thermal stability?

Methodological strategies include:

- Controlled Thermolysis : Conduct TGA-DSC under inert vs. aerobic conditions to differentiate decomposition pathways. For example, discrepancies in reported melting points may arise from polymorphic forms or impurities .

- Statistical Validation : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to instrumental calibration errors .

- Cross-Validation : Pair experimental results with computational models (e.g., molecular dynamics simulations of bond dissociation energies) .

Q. What computational approaches predict the environmental fate of this compound?

Advanced modeling frameworks include:

- DFT Calculations : Optimize geometry and calculate Gibbs free energy for hydrolysis or photodegradation pathways .

- QSAR Models : Correlate substituent chain lengths (pentyl vs. propyl) with biodegradation rates using existing oxathiane datasets .

- MD Simulations : Simulate interactions with lipid bilayers or atmospheric particulates to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.